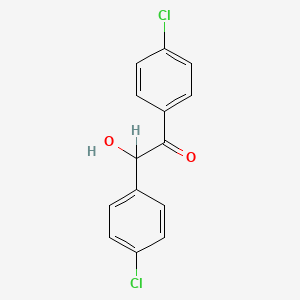

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

Descripción general

Descripción

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

There are some related compounds such as 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives that have been synthesized for potential anticancer activities2. However, the specific synthesis process for 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not readily available in the retrieved data.

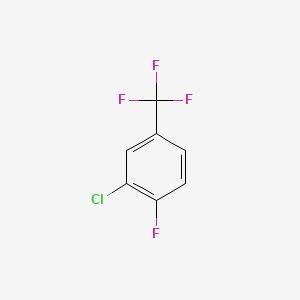

Molecular Structure Analysis

The molecular structure analysis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not explicitly mentioned in the retrieved data. However, related compounds like 1,1-Bis(p-chlorophenyl)-2-chloroethene have been studied1.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. However, related compounds such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been investigated for their effect on the replication of hepatitis-C virus (HCV) in HepG2 hepatocellular carcinoma cell line3.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)ethanone have been studied. It has a molecular weight of 265.1 g/mol and is insoluble in water5.Aplicaciones Científicas De Investigación

-

Organoselenium Compounds Synthesis

- Field : Organic Chemistry

- Application : The compound 1,2-bis(bis(4-chlorophenyl)methyl)diselane, which is structurally similar to 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, is used in the synthesis of organoselenium compounds .

- Method : The ‘living’ species selenide anion Se2 2-, generated in situ by the reduction of 1,2-bis(bis(4-chlorophenyl)methyl)diselane with sodium borohydride, was treated with various organic halides to afford synthetically important organoselenium compounds .

- Results : These compounds have been characterized analytically with the help of various spectroscopic techniques viz., IR, multinuclear NMR (1H, 13C, 77Se) and mass spectrometry .

-

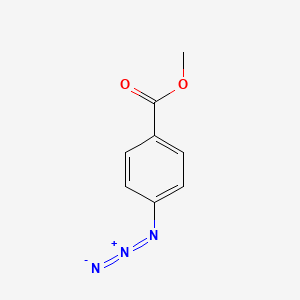

Aromatic Azo Compounds Synthesis

- Field : Organic Chemistry

- Application : A compound structurally similar to 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, 1,2-bis(4-chlorophenyl) diazene oxide, is used in the synthesis of aromatic azo compounds .

- Method : Both Fe-doped and N-doped carbon materials can catalyze the reduction of 1,2-bis(4-chlorophenyl) diazene oxide to form (E)-1,2-bis(4-chlorophenyl) diazene .

- Results : The Fe and N co-doped strategy endowed the reaction with higher selectivity .

-

Bis (dithiolene)nickel (II) Complexes Synthesis

- Field : Inorganic Chemistry

- Application : A compound structurally similar to 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, 1,2-di (4-chlorophenyl)ethene-1,2-dithiolate, is used in the synthesis of bis (dithiolene)nickel (II) complexes .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Anticancer Activities

- Field : Medicinal Chemistry

- Application : A series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were designed and synthesized to develop potent and selective anticancer agents .

- Method : All the compounds were evaluated for their antiproliferative activities against a panel of four human cancer cell lines .

- Results : Among them, compound 4u is the most potent, exhibiting IC 50 values ranging from 5.1 to 10.1 μM . It effectively reduced the tumor growth exhibited by human gastric cancer cells in vivo without obvious adverse side effects .

-

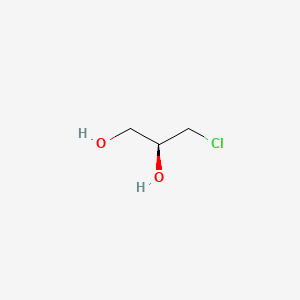

Thiol Oxidations

- Field : Organic Chemistry

- Application : Iodine can be used as a cheap, low-toxicity catalyst in the aerobic oxidation of thiols .

- Method : In the catalytic cycle, iodine can be regenerated via HI oxidation by O 2 at 70 °C in EtOAc . This protocol harnesses sustainable oxygen as the terminal oxidant, enabling the conversion of primary and secondary thiols with remarkable efficiency .

- Results : All 26 tested thiols, encompassing various sensitive functional groups, were successfully converted into their corresponding disulfides with yields ranging from >66% to 98% at a catalyst loading of 5 mol% .

-

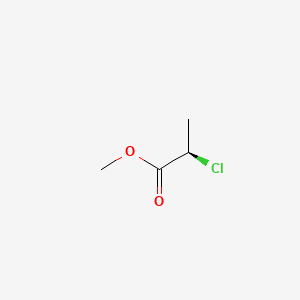

Phosphine Synthesis

- Field : Inorganic Chemistry

- Application : The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Near-Infrared Absorption

- Field : Material Science

- Application : Two bis (dithiolene)nickel (II) complexes of the type [Ni (L) 2] [L = 1,2-di (4-chlorophenyl)ethene-1,2-dithiolate ( 1) and 1,2-di (4-bromophenyl)ethene-1,2-dithiolate ( 2 )] have been synthesized and characterized . These complexes were found to exhibit intense near-infra-red (NIR) absorptions .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of Benziporphyrin Systems

- Field : Organic Chemistry

- Application : Benziporphyrin systems are widely explored, yet alternative improved synthetic routes towards these systems are needed .

- Method : Dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)diazene have been studied. It is toxic by skin absorption and may cause slight irritation of the skin6.

Direcciones Futuras

The future directions of research on 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as spirocycles have been studied for their potential in drug discovery and development7.

Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Propiedades

IUPAC Name |

1,2-bis(4-chlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXPESOPEKJXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277014 | |

| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

CAS RN |

4254-20-0 | |

| Record name | Benzoin,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoin,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

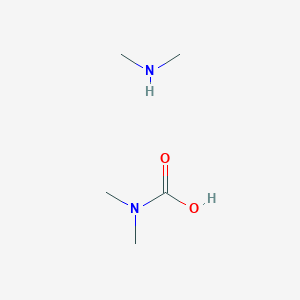

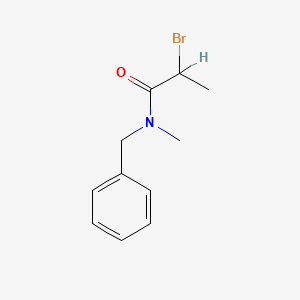

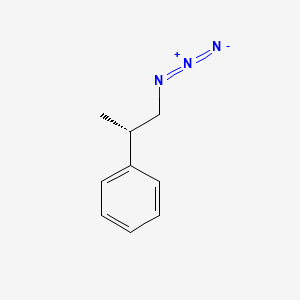

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)